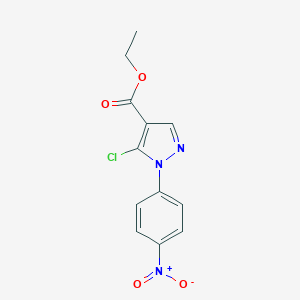

ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 110821-37-9) is a pyrazole derivative with the molecular formula C₁₂H₁₀ClN₃O₄ and a molecular weight of 295.68 g/mol . The compound features a pyrazole core substituted with a chlorine atom at position 5, a 4-nitrophenyl group at position 1, and an ethyl ester moiety at position 2. Its structural complexity and electron-withdrawing substituents (e.g., nitro and chloro groups) likely influence its reactivity, stability, and intermolecular interactions .

Key hazards associated with this compound include acute toxicity, skin corrosion, severe eye irritation, and respiratory irritation, necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFONJFIUUOSJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549900 | |

| Record name | Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-37-9 | |

| Record name | Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110821-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives with 4-Nitrophenylhydrazine

This method leverages the Knorr pyrazole synthesis mechanism, where 1,3-dicarbonyl compounds react with hydrazines to form the pyrazole ring . For the target compound, ethyl 3-(4-nitrophenylhydrazono)pentanedioate undergoes cyclization under acidic conditions.

Procedure :

-

Step 1 : Condensation of ethyl acetoacetate with 4-nitrophenylhydrazine in ethanol at 80°C for 6 hours.

-

Step 2 : Chlorination using SO₂Cl₂ in dichloroethane at 60°C for 4 hours .

Key Data :

Advantages : High regioselectivity for the 4-position carboxylate group.

Limitations : Requires handling corrosive SO₂Cl₂ .

Electrochemical Chlorination of Pyrazole Precursors

A sustainable alternative replaces traditional chlorinating agents with electrochemical methods . This approach minimizes hazardous byproducts and improves atom economy.

Procedure :

-

Step 1 : Electrolysis of ethyl 1-(4-nitrophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate in NaCl-containing electrolyte at 2.5 V.

Key Data :

Advantages : Recycles HCl byproduct; avoids SO₂Cl₂ .

Limitations : Specialized equipment required.

Diazotation and Sandmeyer Reaction

This method introduces the chloro group via diazonium intermediate formation .

Procedure :

-

Step 1 : Diazotation of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate with NaNO₂/HCl at 0–5°C.

Key Data :

Advantages : Compatible with sensitive nitro groups.

Limitations : Multi-step process with low-temperature requirements.

Multicomponent Coupling Using Titanium Imido Complexes

A novel method employs titanium-mediated coupling of alkynes, nitriles, and imido ligands .

Procedure :

-

Step 1 : React 4-nitrophenylacetylene, ethyl cyanoacetate, and [py₂TiCl₂(NPh)]₂ in DMF at 120°C.

Key Data :

Advantages : Direct N–N bond formation; avoids hydrazines .

Limitations : Requires stoichiometric oxidants.

Esterification of Carboxylic Acid Precursors

This two-step approach first synthesizes the carboxylic acid intermediate, followed by esterification .

Procedure :

-

Step 1 : Hydrolysis of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate using NaOH (2 M) at 80°C.

Key Data :

Advantages : High yields in both steps.

Limitations : Acidic conditions may degrade nitro groups.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 5 undergoes substitution with nucleophiles, forming derivatives with altered electronic and steric properties.

Mechanistic Insight : The reaction proceeds via an SNAr mechanism due to electron-withdrawing effects from the nitro and carboxylate groups, enhancing the electrophilicity of the C5 position .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Applications : The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization .

Nitro Group Reduction

The nitro group on the phenyl ring is reduced to an amine under catalytic hydrogenation or chemical reduction.

Significance : The resulting amine enables further derivatization, such as diazotization or Schiff base formation .

Cyclization Reactions

The compound participates in heterocyclic ring formation under specific conditions.

Key Observation : Cyclization often requires activation of the carboxylate or nitro group to facilitate intramolecular electrophilic attack .

Condensation Reactions

The ester and nitro groups enable condensation with amines, hydrazines, or carbonyl compounds.

Applications : These products are intermediates for synthesizing antimicrobial agents or fluorescent probes .

Oxidation Pathways

Controlled oxidation modifies the pyrazole core or substituents.

Note : Oxidation of the nitro group is rare but feasible under extreme conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study on similar pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential for developing new antibiotics .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives. This compound may serve as a scaffold for designing novel anti-inflammatory agents, particularly in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Recent investigations into pyrazole derivatives have shown promising anticancer activities. This compound could be explored further for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .

Agricultural Applications

1. Pesticide Development

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Research indicates that pyrazole derivatives can act as effective fungicides and insecticides, providing a basis for developing new crop protection products .

2. Plant Growth Regulators

There is ongoing research into the use of pyrazole compounds as plant growth regulators. This compound may influence plant growth processes, enhancing yield and resistance to environmental stressors .

Materials Science Applications

1. Synthesis of Novel Polymers

this compound can be utilized in the synthesis of novel polymeric materials with unique properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

2. Dyes and Pigments

The compound's chromophoric properties make it suitable for applications in dyes and pigments. Research has indicated that pyrazole derivatives can serve as colorants in various industrial applications, including textiles and coatings .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Zia-ur-Rehman et al., 2009 | Significant inhibition against Gram-positive bacteria |

| Anti-inflammatory Properties | Parchem Chemical Supplier | Potential as an anti-inflammatory agent |

| Pesticide Development | CymitQuimica Report | Effective against common agricultural pests |

| Polymer Synthesis | Sigma-Aldrich Research | Enhanced material properties through incorporation |

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets. The ester group may undergo hydrolysis, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Substituent Analysis

Key Observations:

- Steric and Solubility Considerations : The bulky 4-nitrophenyl group may reduce solubility in polar solvents compared to smaller substituents like methyl. In contrast, the 5-hydroxy analog (C₁₇H₁₄N₂O₃) shows improved solubility due to hydrogen bonding via the hydroxyl group .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: The nitro and ester groups in the target compound can participate in hydrogen bonding, influencing crystal packing and stability.

- Graph Set Analysis : Etter’s graph theory suggests that the nitro group’s directional hydrogen-bonding preferences may lead to distinct supramolecular architectures compared to less polar analogs .

Biological Activity

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 295.68 g/mol. The compound features a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 4-position.

Synthesis Steps:

- Formation of Pyrazole Ring: Reaction of hydrazine with β-diketones or β-ketoesters.

- Chlorination: Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.

- Nitration: Nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.

- Esterification: Esterification of the carboxylic acid using ethanol in the presence of an acid catalyst .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, have significant anticancer potential. They have been shown to inhibit the growth of various cancer cell lines such as lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2). The mechanisms include:

- Inhibition of Topoisomerase: Disrupting DNA replication.

- Alkylation of DNA: Causing DNA damage.

- Inhibition of Tubulin Polymerization: Preventing cell division .

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. This compound may serve as a selective COX-2 inhibitor, which is crucial in managing inflammatory diseases .

Antimicrobial Activity

The compound has also displayed antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment .

The biological activity of this compound can be attributed to its structural features:

- Nitrophenyl Group: Participates in electron transfer reactions.

- Pyrazole Ring: Engages in hydrogen bonding and π-π interactions with biological targets.

- Ester Group: Undergoes hydrolysis to release the active carboxylic acid form, enhancing bioactivity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives for anticancer activity, this compound was found to inhibit cell proliferation significantly in multiple cancer cell lines, demonstrating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research on COX enzyme inhibition revealed that this compound exhibited promising results compared to traditional anti-inflammatory drugs like celecoxib, suggesting its potential application in treating inflammatory conditions .

Q & A

Q. What are the standard laboratory synthesis protocols for ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate derivatives with hydrazines or substituted phenylhydrazines under reflux conditions. For example, similar pyrazole carboxylates are synthesized using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and arylhydrazines in ethanol or methanol, followed by chlorination steps to introduce the 5-chloro substituent . Reaction parameters such as temperature (70–90°C), time (6–24 hours), and stoichiometric ratios (1:1.2 molar ratio of precursor to hydrazine) are critical for optimizing yields (typically 50–75%). Post-synthesis purification involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include the ester carbonyl (~165–170 ppm in 13C NMR), pyrazole ring protons (δ 6.5–8.5 ppm in 1H NMR), and nitrophenyl aromatic protons (δ 8.0–8.3 ppm) .

- LC-MS : Used to confirm molecular ion peaks ([M+H]+) and assess purity (>95% by UV detection) .

- Melting Point : Consistent melting points (e.g., 153–154°C for analogs) indicate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH/EN 166-certified respirators if dust or aerosols are generated .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (e.g., NOx byproducts during nitration) .

- Storage : Keep in airtight containers at <28°C, away from ignition sources .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums to minimize dust dispersion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.36 Å, b = 8.62 Å, c = 13.16 Å) have been reported for related pyrazole derivatives. Hydrogen-bonding networks and π-π stacking interactions can be analyzed using graph-set notation . Validation tools like PLATON ensure data reliability (R-factor < 0.05) .

Q. What factors influence low yields during synthesis, and how can they be mitigated?

- Side Reactions : Competing pathways (e.g., over-chlorination) can reduce yields. Use controlled stoichiometry (e.g., 1.1 equivalents of chlorinating agents) and low temperatures (0–5°C) during halogenation .

- Impurities : Incomplete cyclization due to poor solvent choice (e.g., polar aprotic solvents like DMF improve reaction homogeneity) .

- Workup Issues : Optimize extraction solvents (e.g., ethyl acetate/water partitioning) to recover product efficiently .

Q. How is this compound evaluated for biological activity, such as antifungal effects?

- In Vitro Assays : Test against fungal strains (e.g., Botryosphaeria dothidea) via agar dilution methods. Prepare compound solutions in DMSO (1–100 µg/mL) and assess inhibition zones after 48–72 hours .

- Controls : Include positive controls (e.g., fluconazole) and solvent-only negatives. Statistical analysis (ANOVA) determines significance (p < 0.05) .

Methodological Insights

-

Synthetic Optimization Table :

Parameter Optimal Condition Impact on Yield Reaction Temp 80°C Maximizes cyclization Solvent Ethanol/water (3:1) Enhances solubility Chlorination Agent POCl3 Selective at C5 position -

Crystallography Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.